molecular formula C5H5NO3S2 B7820475 2-(4-oxo-2-sulfanyl-1,3-thiazol-5-yl)acetic acid

2-(4-oxo-2-sulfanyl-1,3-thiazol-5-yl)acetic acid

Cat. No.: B7820475
M. Wt: 191.2 g/mol
InChI Key: FUQYIQWKYXNCDI-UHFFFAOYSA-N
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Description

The compound identified as “2-(4-oxo-2-sulfanyl-1,3-thiazol-5-yl)acetic acid” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-2-sulfanyl-1,3-thiazol-5-yl)acetic acid typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary depending on the desired application and the scale of production. Common methods include:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using halogenation or alkylation reactions.

    Step 3: Final purification through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Raw Material Preparation: Ensuring the availability of high-purity starting materials.

    Reaction Optimization: Using catalysts and optimized reaction conditions to maximize yield.

    Purification: Employing large-scale chromatography or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-2-sulfanyl-1,3-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized form using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions where functional groups are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

2-(4-oxo-2-sulfanyl-1,3-thiazol-5-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-oxo-2-sulfanyl-1,3-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Properties

IUPAC Name

2-(4-oxo-2-sulfanyl-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S2/c7-3(8)1-2-4(9)6-5(10)11-2/h2H,1H2,(H,7,8)(H,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQYIQWKYXNCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)N=C(S1)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1C(=O)N=C(S1)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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